molecular formula C9H18N2O2 B13730091 N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide

N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide

Katalognummer: B13730091
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: WAWZZWWMSBKLOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both hydroxy and acetamide functional groups in its structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide typically involves the reaction of piperidine derivatives with acetamide precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an acetamide compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide can be compared with other piperidine derivatives, such as:

  • N-Hydroxy-N-[2-(1-piperidinyl)ethyl]benzamide
  • N-Hydroxy-N-[2-(1-piperidinyl)ethyl]propionamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

N-hydroxy-N-(2-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C9H18N2O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h13H,2-8H2,1H3

InChI-Schlüssel

WAWZZWWMSBKLOC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CCN1CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.